molecular formula C10H11F2NO3 B1390442 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid CAS No. 1259975-67-1

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B1390442
CAS No.: 1259975-67-1
M. Wt: 231.2 g/mol
InChI Key: AKDIMEMULCSCBX-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with a difluoromethoxyphenyl group attached to the alpha carbon of the amino acid backbone

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 . It’s important to handle this compound with care, using personal protective equipment such as gloves and eyeshields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2,4-difluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to form the corresponding amine.

    Amino Acid Formation: The amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-difluorophenyl)propanoic acid
  • 2-Amino-3-(3-methoxyphenyl)propanoic acid
  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both difluoro and methoxy groups on the aromatic ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The difluoromethoxyphenyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDIMEMULCSCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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